Fumaric acid-d4

Description

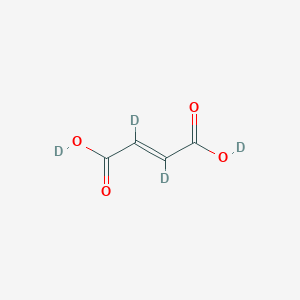

Structure

3D Structure

Properties

IUPAC Name |

dideuterio (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-JXRVJRKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583855 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194160-45-7 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric-d2 acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Fumaric Acid D4

Fumaric acid-d4, with the chemical formula C₄D₄O₄, is the deuterated isotopologue of fumaric acid. isotope.com The replacement of the four hydrogen atoms with deuterium (B1214612) results in a higher molecular weight compared to the natural compound.

| Property | Fumaric Acid | This compound |

| Molecular Formula | C₄H₄O₄ chemsrc.com | C₄D₄O₄ isotope.com |

| Molecular Weight | 116.07 g/mol chemsrc.com | 120.10 g/mol sigmaaldrich.com |

| Appearance | Colorless crystalline solid nih.gov | Solid sigmaaldrich.com |

| Melting Point | 287 °C chemister.ru | 299-300 °C (subl.) sigmaaldrich.com |

| Water Solubility | 0.63 g/100 mL at 25°C nih.gov | Not explicitly stated, but expected to be similar to fumaric acid |

| Odor | Odorless nih.gov | Not specified |

This table provides a comparison of the key physicochemical properties of fumaric acid and its deuterated form, this compound.

Synthesis and Manufacturing of Fumaric Acid D4

The synthesis of Fumaric acid-d4 typically involves the deuteration of a suitable precursor. One common method is the catalytic dehydration of malic acid in a hydrocarbon medium or under solvent-free conditions. google.com Another approach involves reacting fumaric acid with a superacidic system of deuterium (B1214612) fluoride (B91410) (DF) and a Lewis acid like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅). d-nb.info This method can achieve a high degree of deuteration. d-nb.info The purification of the final product is crucial to ensure high isotopic purity, often achieved through techniques like recrystallization.

Applications of Fumaric Acid D4 in Metabolic Pathway Elucidation

Stable Isotope Tracing for Comprehensive Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. Stable isotope tracers, such as Fumaric acid-d4, are central to this methodology. medchemexpress.comisotope.com By introducing the labeled compound into a system, researchers can follow the distribution of the deuterium (B1214612) atoms as they are incorporated into various metabolites. This information allows for the calculation of fluxes through different metabolic pathways.

Elucidating Carbon Flux Distribution in Central Carbon Metabolism (e.g., TCA Cycle)

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway for energy production in aerobic organisms. creative-proteomics.comresearchgate.net Fumaric acid is a key intermediate in this cycle. wikipedia.orgmedchemexpress.com By using this compound, researchers can trace the flow of carbon atoms through the TCA cycle. creative-proteomics.comnih.gov This helps in understanding how the cycle's activity changes under different physiological or pathological conditions. For instance, studies have used labeled fumarate (B1241708) to investigate metabolic reprogramming in cancer cells, where the TCA cycle is often dysregulated. mdpi.com The analysis of labeled downstream metabolites like malate (B86768) and oxaloacetate provides quantitative data on the rate of the TCA cycle and the relative contributions of different substrates to its operation.

Investigating Anaplerotic and Cataplerotic Reactions involving Fumarate

Anaplerotic and cataplerotic reactions are crucial for maintaining the homeostasis of TCA cycle intermediates. wikipedia.orgmdpi.comresearchgate.net Anaplerosis replenishes these intermediates when they are diverted for biosynthetic purposes, while cataplerosis is the removal of these intermediates. wikipedia.orgmdpi.com this compound can be used to study the rates of these reactions. For example, the conversion of the labeled fumarate to other intermediates can reveal the activity of enzymes involved in anaplerosis and cataplerosis, providing a more complete picture of cellular metabolism beyond just the central energy-producing pathways.

Tracing Metabolic Pathways Beyond Primary Metabolism with this compound

The applications of this compound extend beyond the central carbon metabolism. Fumarate is involved in various other metabolic pathways, including the urea (B33335) cycle and amino acid metabolism. researchgate.net By tracing the deuterium label from this compound, researchers can investigate the interconnectivity of these pathways. This approach has been instrumental in understanding how different metabolic routes are coordinated within the cell to meet its physiological demands under various conditions.

Deuterium Labeling in Investigating Cellular Transport Mechanisms

Understanding how metabolites are transported across cellular membranes is fundamental to cell biology. Deuterium-labeled compounds like this compound provide a non-invasive way to study these transport processes. nih.govescholarship.org

Analysis of Passive Diffusion of Undissociated this compound

At low pH, a significant portion of fumaric acid exists in its undissociated, more lipophilic form, which can cross cell membranes via passive diffusion. nih.gov Studies using this compound have helped to quantify the rate of this passive uptake. nih.gov By measuring the intracellular accumulation of the labeled fumarate over time, researchers can determine the permeability of the cell membrane to undissociated fumaric acid.

Examination of Transporter-Mediated Fumarate Uptake and Efflux

In addition to passive diffusion, the transport of fumarate across cell membranes can be facilitated by specific transporter proteins. nih.govnih.govrsc.org These transporters can mediate both the uptake and efflux of fumarate. nih.govmdpi.com this compound can be employed to dissect the contribution of these transporters. In experiments where specific transporters are genetically knocked out or overexpressed, the change in the rate of labeled fumarate transport can reveal the function and significance of that particular transporter. For example, studies in yeast have utilized labeled fumaric acid to investigate the role of specific dicarboxylic acid transporters in both the import and export of fumarate. nih.gov

Below is a table summarizing research findings related to the application of this compound:

| Research Area | Key Finding |

| Metabolic Flux Analysis | This compound enables the quantification of fluxes through the TCA cycle and connected pathways. |

| Central Carbon Metabolism | Tracing the label from this compound helps to elucidate the distribution of carbon in the TCA cycle. nih.gov |

| Anaplerosis and Cataplerosis | The use of this compound allows for the investigation of reactions that replenish and drain TCA cycle intermediates. |

| Cellular Transport | Deuterium labeling is a powerful tool for studying the mechanisms of fumarate transport across cell membranes. nih.govescholarship.org |

| Passive Diffusion | This compound has been used to measure the rate of passive diffusion of undissociated fumaric acid. nih.gov |

| Mediated Transport | The role of specific transporter proteins in fumarate uptake and efflux can be examined using this compound. nih.gov |

Studies on Enzymatic Reaction Mechanisms Utilizing this compound

The substitution of hydrogen with deuterium in fumaric acid creates a molecule with a greater mass, which can influence the rate of reactions where a bond to a hydrogen atom is broken or formed in the rate-determining step. This phenomenon, known as the deuterium isotope effect, provides invaluable insights into the intricacies of enzymatic catalysis.

Fumarase Activity and Stereospecificity Studies

Fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate in the citric acid cycle. nih.govacs.org This reaction is highly stereospecific. Studies using isotopically labeled substrates, including deuterated forms, have been instrumental in elucidating the mechanism of fumarase.

Research has shown that the addition of water to the double bond of fumarate is a stereospecific anti-addition. The use of deuterium-labeled water (D₂O) and deuterated substrates helps to trace the origin and destination of the atoms involved. When fumarate is hydrated in D₂O, the resulting malate contains one deuterium atom. Conversely, the dehydration of deuterated malate yields deuterated fumarate.

The enzyme is highly specific for the trans isomer (fumarate) and does not react with the cis isomer (maleate). Crystallographic studies of fumarase C from Escherichia coli have identified the active site residues responsible for binding the substrate and facilitating the catalytic reaction. nih.gov These studies, combined with kinetic data from isotopically labeled substrates, have led to a detailed model of the enzyme-substrate complex and the transition state. nih.gov

Investigation of Argininosuccinate (B1211890) Lyase and Adenylsuccinate Lyase Mechanisms

Argininosuccinate Lyase (ASL): This enzyme is crucial in the urea cycle and the biosynthesis of arginine, catalyzing the reversible cleavage of argininosuccinate to arginine and fumarate. wikipedia.orgnih.gov This reaction proceeds through an E1cb elimination mechanism. wikipedia.org The use of substrates deuterated at the C3 position of the succinate (B1194679) moiety of argininosuccinate allows for the investigation of the proton abstraction step.

Mutagenic studies on ASL have pointed to specific histidine or threonine residues as being responsible for the initial proton abstraction from the Cβ of the substrate. wikipedia.org The resulting carbanion intermediate is stabilized by other residues within the active site, such as lysine. wikipedia.org Deuterium isotope effect studies can help to confirm the timing of this proton abstraction relative to the cleavage of the C-N bond, providing evidence for a stepwise versus a concerted mechanism.

Adenylosuccinate Lyase (ADSL): ADSL is involved in the de novo purine (B94841) biosynthetic pathway, where it catalyzes two separate reactions: the conversion of SAICAR to AICAR and fumarate, and the cleavage of adenylosuccinate to AMP and fumarate. wikipedia.orgebi.ac.uk Both reactions involve the elimination of fumarate and are believed to proceed via an E1cb mechanism, similar to ASL. wikipedia.org

By using adenylosuccinate deuterated at the succinate portion, researchers can probe the mechanism of ADSL. It has been shown that the reaction is not concerted; a carbanion intermediate is formed after the initial proton abstraction. wikipedia.org Kinetic studies using tritiated adenylosuccinate have also been developed to assay for ADSL activity by measuring the release of tritiated water. nih.gov

Deuterium Isotope Effects in Fumarate-Related Biochemical Transformations

The magnitude of the deuterium isotope effect (kH/kD) can provide significant information about the transition state of a reaction. A primary kinetic isotope effect (KIE) is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but whose hybridization state changes during the reaction.

In the context of fumarate-related enzymes, deuterium isotope effects have been used to:

Determine rate-limiting steps: A significant primary KIE suggests that C-H bond cleavage is part of the slowest step of the reaction. For example, in the fumarase reaction, pH-dependent deuterium isotope effects have indicated that at certain pH values, the C-O bond breaking is entirely rate-limiting, while at other pHs, other steps become significant. nih.gov

Distinguish between reaction mechanisms: The presence or absence of a KIE, and its magnitude, can help to differentiate between proposed mechanisms, such as concerted versus stepwise pathways. For instance, studies on the fumarase reaction have supported a carbanion intermediate mechanism. nih.gov

Probe the structure of the transition state: The value of the KIE can give clues about whether the transition state is "early" (resembling reactants) or "late" (resembling products).

Below is a table summarizing the application of deuterium isotope effects in studying these enzymes:

| Enzyme | Reaction | Application of Deuterium Labeling | Key Findings from Isotope Effect Studies |

|---|---|---|---|

| Fumarase | Fumarate + H₂O ⇌ L-Malate | Elucidation of stereospecificity and reaction mechanism. | Confirmed anti-addition of water. Provided evidence for a carbanion intermediate and pH-dependent rate-limiting steps. nih.gov |

| Argininosuccinate Lyase (ASL) | Argininosuccinate ⇌ Arginine + Fumarate | Investigation of the elimination reaction mechanism. | Supports an E1cb mechanism with a carbanion intermediate. wikipedia.orgebi.ac.uk |

| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate ⇌ AMP + Fumarate | Probing the elimination reaction mechanism. | Confirmed a non-concerted, stepwise mechanism involving a carbanion intermediate. wikipedia.orgebi.ac.uk |

Theoretical and Computational Approaches in Deuterated Fumaric Acid Research

In Silico Metabolic Engineering for Optimized Fumaric Acid Production Pathways

In silico metabolic engineering represents a cornerstone for developing microbial strains capable of high-yield fumaric acid production. The use of genome-scale metabolic models allows researchers to simulate the metabolic flux distribution within an organism and predict the effects of genetic modifications before they are implemented in the laboratory. This predictive power accelerates the design-build-test-learn cycle of metabolic engineering.

A key strategy in these computational models is the identification of gene targets for deletion or overexpression to channel metabolic intermediates toward a desired product, such as fumaric acid. For the production of fumaric acid in Saccharomyces cerevisiae, a common host organism, in silico analysis of its genome-scale metabolic model has been instrumental. plos.orgnih.gov

Research has shown that the deletion of the FUM1 gene, which encodes the enzyme fumarase that converts fumarate (B1241708) to L-malate, is a primary step to initiate fumaric acid accumulation. plos.orgnih.govresearchgate.net Flux balance analysis (FBA) predicted that this deletion would lead to the production of fumaric acid with only a minor impact on the organism's growth rate. plos.orgresearchgate.net Experimental validation confirmed that engineered S. cerevisiae strains with the FUM1 deletion were able to produce fumaric acid. plos.orgnih.gov

To further enhance production, computational models can identify other limiting factors. FBA has pointed to pyruvate (B1213749) carboxylase as a bottleneck. plos.orgnih.gov The subsequent in silico-guided overexpression of the pyruvate carboxylase gene (RoPYC) from Rhizopus oryzae in the FUM1-deleted S. cerevisiae strain was shown to significantly increase the fumaric acid titer. plos.orgnih.gov An additional target identified through computational analysis is the succinate-fumarate transporter. Overexpression of the corresponding SFC1 gene was predicted and later confirmed to further boost the extracellular accumulation of fumaric acid. plos.orgnih.gov These successive modifications, guided by computational models, demonstrate the power of in silico approaches to rationally engineer optimized production pathways. plos.org

The table below summarizes the genetic targets in S. cerevisiae identified through in silico modeling to enhance fumaric acid production.

| Genetic Target | Modification Strategy | Predicted Outcome | Reference |

| FUM1 | Gene Deletion | Blocks conversion of fumarate to malate (B86768), initiating fumarate accumulation. | plos.org, nih.gov |

| RoPYC | Gene Overexpression | Increases the flux from pyruvate to the TCA cycle, boosting fumarate precursors. | plos.org, nih.gov |

| SFC1 | Gene Overexpression | Enhances the transport of fumarate out of the mitochondria and the cell. | plos.org, nih.gov |

Flux Balance Analysis (FBA) and Genome-Scale Metabolic Modeling with Isotopic Data

Flux Balance Analysis (FBA) is a computational method that analyzes the flow of metabolites through a metabolic network at a steady state. plos.orgnih.gov It uses a genome-scale stoichiometric model to define the space of all possible flux distributions and then applies an objective function, such as the maximization of biomass production, to predict a likely metabolic state. plos.orgplos.org While powerful, standard FBA has limitations as it may not uniquely determine all fluxes and relies on a posited cellular objective.

The integration of isotopic labeling data, such as from experiments using deuterated substrates to produce fumaric acid-d4, provides powerful constraints for FBA. plos.orgbiorxiv.org This approach, often referred to as 13C-Metabolic Flux Analysis (¹³C-MFA) when using carbon isotopes, can be adapted for deuterium (B1214612) labeling to create a more accurate picture of metabolic fluxes. plos.org Isotopic data reveals the pathways that are active and the relative contributions of different pathways to the production of a target metabolite. By measuring the isotopic enrichment in metabolites, researchers can resolve fluxes that are otherwise indistinguishable by FBA alone. biorxiv.org

This integrated approach combines the comprehensive network scope of genome-scale models with the precise, pathway-specific constraints offered by isotope tracing. plos.org It allows for the quantification of metabolic fluxes throughout the central carbon metabolism and peripheral pathways, providing a more robust and validated understanding of the cell's metabolic state during the production of an isotopically labeled compound like this compound. plos.orgbiorxiv.org This method does not rely solely on assumptions of evolutionary optimality, instead using the empirical isotopic data to ground the flux predictions. plos.org

The key advantages of integrating isotopic data with FBA include:

Increased Accuracy: Constrains the solution space of possible flux distributions, leading to more precise flux estimations.

Validation of Pathways: Confirms the activity of predicted metabolic routes.

Resolution of Ambiguous Fluxes: Helps to determine the rates of parallel or cyclic pathways.

Quantum Chemical Calculations on Deuterium Isotope Effects in Fumarate Systems

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules and reaction mechanisms at the atomic level. In the context of this compound, these methods are used to predict and explain deuterium isotope effects, which are the changes in reaction rates or physical properties that occur upon substituting hydrogen with deuterium.

One area of investigation is the kinetic isotope effect (KIE), which provides insight into the rate-determining steps of enzymatic reactions. For instance, density functional theory (DFT) calculations have been used to study the reaction catalyzed by benzylsuccinate synthase, where a key step is the addition of a benzyl (B1604629) radical to fumarate. nih.gov Theoretical calculations predicted the relative stabilities of reaction intermediates and the activation energies for each step. nih.gov By comparing computationally predicted KIEs with experimentally measured values for the reaction involving deuterated toluene (B28343) and fumarate, researchers can validate the proposed reaction mechanism and identify which steps are kinetically significant. nih.gov

Another application is in the study of proton and deuteron (B1233211) dynamics in hydrogen bonds. Ab initio Car-Parrinello molecular dynamics (CPMD), a method based on DFT, has been used to investigate proton transfer in crystalline fumaric acid and its deuterated analog. aip.org These simulations show that at low temperatures, the energy barrier for a proton to jump is too high, but quantum tunneling, a phenomenon more significant for protons than deuterons, can occur. aip.org These calculations can also be used to generate theoretical vibrational spectra (e.g., IR spectra) for both the standard and deuterated forms of fumaric acid, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data. aip.org

Molecular Dynamics Simulations of Deuterated Fumaric Acid Interactions in Biological Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules. These simulations are used to study how deuterated fumaric acid (or its corresponding anion, fumarate-d2) interacts with its biological environment, particularly with enzymes and transport proteins.

MD simulations can model the conformational stability and binding dynamics of a ligand within the active site of an enzyme. For example, simulations have been performed on fumarate hydratase (fumarase), the enzyme that catalyzes the hydration of fumarate to L-malate. nih.gov These studies investigate the hydrogen bond networks and hydrophobic interactions between the substrate (fumarate) and the amino acid residues in the enzyme's active site. nih.gov By running simulations with both native fumarate and deuterated fumarate, researchers could probe the subtle effects of deuteration on the stability and dynamics of these interactions. Such simulations can reveal changes in hydrogen bond lifetimes or altered water molecule dynamics within the active site, which can be correlated with experimentally observed kinetic isotope effects.

Furthermore, MD simulations can be used to study the transport of deuterated fumarate across biological membranes. Constant pH MD simulations, for example, can model protonation state changes during a simulation, which is critical for understanding the transport of a dicarboxylic acid like fumaric acid through membrane channels or transporters. jyu.fi Car-Parrinello molecular dynamics has also been applied to study proton transfer dynamics in crystalline fumaric acid and its deuterated analogs, providing insights into the fundamental processes that govern its behavior in condensed phases. aip.orgresearchgate.net These simulations offer a detailed view of the forces and interactions governing the behavior of this compound in complex biological settings.

Emerging Research Frontiers and Future Directions with Fumaric Acid D4

Integration of Multi-Omics Data with Fumaric Acid-d4 Tracing for Systems Biology

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov The integration of these datasets provides a holistic view of cellular function, moving beyond the study of individual components. brjac.com.br this compound tracing adds a dynamic layer to this integrated approach by allowing researchers to follow the metabolic fate of fumarate (B1241708) through various interconnected pathways.

The use of stable isotope tracers like this compound is crucial for elucidating the flow of metabolites, known as metabolic flux, which cannot be captured by static omics measurements alone. By introducing this compound into a biological system, scientists can track the incorporation of deuterium (B1214612) into downstream metabolites. When combined with mass spectrometry-based metabolomics, this allows for the quantification of pathway activity and the identification of metabolic remodeling in response to different stimuli or disease states. scienceopen.com

For instance, in cancer research, fumaric acid has been identified as an oncometabolite. medchemexpress.com Tracing studies with this compound can reveal how cancer cells rewire their metabolism, particularly the tricarboxylic acid (TCA) cycle, to support rapid proliferation and survival. frontiersin.org Integrating this metabolic flux data with transcriptomic and proteomic data can uncover the regulatory mechanisms, such as changes in gene and protein expression of metabolic enzymes, that drive these metabolic shifts. embopress.org This multi-omics approach, powered by stable isotope tracing, provides a more comprehensive and mechanistic understanding of disease, paving the way for the identification of novel therapeutic targets. cmbio.io

Table 1: Examples of Multi-Omics Data Integration in Metabolic Research

| Omics Data Type | Information Provided | Integration with this compound Tracing |

| Genomics | Identifies genetic mutations that may alter metabolic enzyme function. | Correlates genetic variations with changes in fumarate metabolism and downstream pathway fluxes. |

| Transcriptomics | Measures the expression levels of genes encoding metabolic enzymes and transporters. | Links changes in gene expression to the observed metabolic fate of this compound. |

| Proteomics | Quantifies the abundance and post-translational modifications of proteins, including metabolic enzymes. | Reveals how protein levels and modifications directly impact the enzymatic conversions of fumarate and its derivatives. |

| Metabolomics | Provides a snapshot of the concentrations of various metabolites in a biological sample. nih.gov | This compound tracing adds a dynamic dimension, showing the rate of conversion of fumarate into other metabolites. |

Development of Novel Biotechnological Applications for Deuterated Fumaric Acid Production

The increasing demand for deuterated compounds in research and pharmaceutical development has spurred interest in biotechnological production methods as a "green" alternative to traditional chemical synthesis. nih.gov Currently, fumaric acid is primarily produced from petroleum-derived maleic acid. lsuagcenter.commdpi.com However, microbial fermentation offers a more sustainable route using renewable feedstocks. nih.govmdpi.com

Fungi of the genus Rhizopus, particularly Rhizopus oryzae, are well-known for their ability to produce high titers of fumaric acid. mdpi.com Research is focused on optimizing fermentation conditions and genetically engineering these microorganisms to enhance production yields. nih.govmdpi.com These strategies can be adapted for the production of deuterated fumaric acid by utilizing deuterated substrates in the fermentation medium. For example, providing deuterated glucose or other carbon sources can lead to the biosynthesis of this compound.

Recent advancements in metabolic engineering of microorganisms like Saccharomyces cerevisiae have also shown promise for fumaric acid production. nih.gov By manipulating specific genes in metabolic pathways, such as deleting the FUM1 gene which encodes for fumarase, researchers can redirect metabolic flux towards the accumulation of fumaric acid. nih.govresearchgate.net Applying these engineered strains to fermentation processes with deuterated feedstocks could provide a cost-effective and scalable method for producing this compound.

Furthermore, the development of cell-free enzymatic systems is another emerging area. This approach utilizes purified enzymes to catalyze the conversion of deuterated precursors into this compound, offering greater control over the reaction and simplifying downstream purification processes.

Advanced Isotopic Labeling Strategies for Complex Metabolic Network Analysis

Isotopic labeling is a powerful technique for dissecting the complexity of metabolic networks. numberanalytics.com this compound, as a symmetrically labeled molecule, provides unique advantages for tracking the carbon and hydrogen atoms through the central carbon metabolism. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS) allows for the precise determination of isotopic enrichment in various metabolites. numberanalytics.com

One advanced strategy involves the use of positional isotopomer analysis, which determines the specific location of isotopes within a molecule. This level of detail can help to distinguish between different metabolic routes that lead to the same product. For example, the pattern of deuterium incorporation from this compound into other TCA cycle intermediates can reveal the relative contributions of the oxidative versus the reductive TCA cycle pathways.

Moreover, combining different isotopically labeled tracers, a technique known as multi-isotope tracing, can provide a more comprehensive picture of metabolic fluxes. For instance, using both ¹³C-labeled glucose and this compound in the same experiment can simultaneously probe glycolysis and the TCA cycle, revealing intricate connections and regulatory points between these central metabolic pathways. These advanced labeling strategies are essential for building accurate and predictive models of cellular metabolism. researchgate.net

Methodological Advancements in High-Throughput this compound Analysis

The increasing use of this compound in large-scale metabolomics and systems biology studies necessitates the development of high-throughput analytical methods. Traditional methods for organic acid analysis, such as gas chromatography-mass spectrometry (GC-MS), often require time-consuming derivatization steps. nih.gov

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have enabled more rapid and sensitive analysis. nih.gov The development of new LC columns and optimized chromatographic methods allows for the efficient separation of fumaric acid from its isomers and other related metabolites without derivatization. helixchrom.com Techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) provide excellent sensitivity and specificity for detecting and quantifying this compound and its labeled downstream products. creative-proteomics.comthermofisher.com

Furthermore, automated sample preparation and data analysis pipelines are being developed to handle the large datasets generated in high-throughput studies. thermofisher.com The use of column switching techniques in HPLC can significantly reduce run times, allowing for the analysis of a greater number of samples in a shorter period. thermofisher.com These methodological advancements are critical for enabling the large-scale application of this compound tracing in both basic research and clinical settings.

Q & A

Q. What is the primary application of Fumaric acid-d4 in analytical chemistry, and how does it enhance quantification accuracy?

this compound is a deuterated internal standard used in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its isotopic labeling minimizes matrix effects and co-elution interferences, enabling precise calibration curves. Researchers typically prepare a 10 mM solution (25 µL sample volume) and validate its purity (>95%) via Certificate of Analysis (COA) before use .

Q. How should researchers prepare and validate this compound for LC-MS experiments?

- Preparation : Dilute the stock solution (10 mM) in deuterium-depleted solvents to avoid isotopic contamination.

- Validation : Confirm purity (>95%) via COA and cross-check with spectral data (e.g., NMR or high-resolution MS) to ensure absence of non-deuterated impurities.

- Storage : Maintain at -20°C in amber vials to prevent photodegradation .

Q. What quality control measures are critical when using this compound in metabolic studies?

- Batch Consistency : Verify batch-specific COA for purity and stability.

- Recovery Experiments : Spike known concentrations into biological matrices (e.g., plasma or urine) to assess extraction efficiency (target: 85–115%).

- Matrix Effects : Compare signal intensity in solvent vs. matrix to identify ion suppression/enhancement .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from endogenous fumaric acid in complex biological samples?

- Column Selection : Use a reverse-phase C18 column with 1.7 µm particle size for high resolution.

- Mobile Phase : Adjust pH (e.g., 2.8 with 0.1% formic acid) to enhance peak symmetry.

- Gradient Elution : Implement a slow gradient (e.g., 5–95% acetonitrile over 15 minutes) to resolve isotopic analogs .

- Data Validation : Perform multiple reaction monitoring (MRM) with distinct mass transitions (e.g., m/z 117 → 73 for this compound vs. m/z 113 → 69 for endogenous fumaric acid) .

Q. What strategies address isotopic interference or cross-talk in this compound quantification?

- High-Resolution MS : Use instruments with resolving power >30,000 to distinguish isotopic clusters.

- Blank Samples : Run deuterium-free matrices to identify background signals.

- Dynamic Range Testing : Validate linearity across expected physiological concentrations (e.g., 0.1–100 µM) to avoid detector saturation .

Q. How should researchers design experiments to investigate this compound stability under varying physiological conditions?

- Incubation Studies : Expose this compound to simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) at 37°C for 24 hours.

- Degradation Analysis : Monitor deuterium retention via isotopic ratio measurements (e.g., %D3/D4).

- Statistical Tools : Apply ANOVA to compare degradation rates across conditions, with p < 0.05 indicating significance .

Q. What methodologies resolve contradictions in this compound recovery rates across studies?

- Meta-Analysis : Pool data from independent studies and assess heterogeneity using I² statistics.

- Source Investigation : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and instrument calibration methods.

- Sensitivity Analysis : Exclude outliers using Grubbs’ test and recalculate recovery metrics .

Data Presentation Guidelines

-

Tables : Include batch-specific purity data and recovery rates (Example):

Batch ID Purity (%) Recovery (%) (Mean ± SD) XYZ-001 96.2 92.3 ± 3.1 XYZ-002 97.8 89.7 ± 4.5 -

Figures : Use scatter plots with error bars to depict linearity in calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.